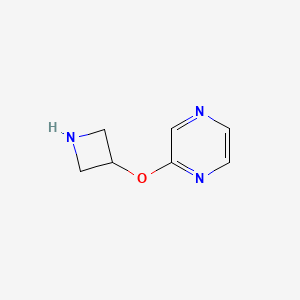
4-(1H-imidazol-1-ylsulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-1-ylsulfonyl)morpholine is an organic compound that features both an imidazole ring and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-ylsulfonyl)morpholine typically involves the reaction of imidazole-1-sulfonyl azide with morpholine. The reaction is carried out under controlled conditions to ensure the safety and stability of the reagents and products. One common method involves the use of imidazole-1-sulfonyl azide hydrochloride as a diazotransfer reagent . This reagent is known for its stability and efficiency in transferring diazo groups to primary amines .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product while minimizing the risks associated with handling potentially explosive reagents .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-imidazol-1-ylsulfonyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the sulfonyl group is replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Copper (II) Salts: Used as catalysts in substitution reactions.
Basic Conditions: Often required for the diazo transfer reactions.
Major Products Formed
The major products formed from these reactions include azides and other substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-1-ylsulfonyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azides.
Biology: Employed in the modification of proteins and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a biochemical tool.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(1H-imidazol-1-ylsulfonyl)morpholine involves the transfer of the diazo group to primary amines, resulting in the formation of azides . This reaction is facilitated by the presence of copper (II) salts and basic conditions . The compound’s ability to transfer diazo groups makes it a valuable tool in organic synthesis and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole-1-sulfonyl Azide: Shares similar chemical properties and is used in similar applications.
Trifluoromethanesulfonyl Azide: Another diazotransfer reagent with comparable reactivity but different safety profiles.
Uniqueness
4-(1H-imidazol-1-ylsulfonyl)morpholine is unique due to its dual functionality, combining the properties of both imidazole and morpholine rings. This dual functionality enhances its reactivity and broadens its range of applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C7H11N3O3S |
|---|---|
Molekulargewicht |
217.25 g/mol |
IUPAC-Name |
4-imidazol-1-ylsulfonylmorpholine |
InChI |
InChI=1S/C7H11N3O3S/c11-14(12,10-2-1-8-7-10)9-3-5-13-6-4-9/h1-2,7H,3-6H2 |
InChI-Schlüssel |
DAXZJFWDADBUOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B8728875.png)

![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8728886.png)
![5,7-Dichloro-3-propylimidazo[1,5-c]pyrimidine](/img/structure/B8728894.png)

![5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol](/img/structure/B8728899.png)


![5-Amino-3,4-Dimethylthieno[2,3-c]Pyridazine-6-Carbonitrile](/img/structure/B8728920.png)
![2-(4-(Trifluoromethoxy)phenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B8728924.png)

![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)
